molecular formula C27H25N3O3 B11460592 5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one

5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one

Cat. No.: B11460592
M. Wt: 439.5 g/mol
InChI Key: NIVWFTZLWDZXTL-UHFFFAOYSA-N
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Description

5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an isoxazole ring fused to an anthraquinone core, with additional methoxyaniline and methylpiperidine substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one typically involves a multistep process One common approach is the condensation of 4-methoxyaniline with an appropriate anthraquinone derivative, followed by cyclization to form the isoxazole ring

    Condensation Reaction: The initial step involves the reaction of 4-methoxyaniline with an anthraquinone derivative in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the isoxazole ring. This step typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide.

    Introduction of Methylpiperidine: The final step involves the introduction of the methylpiperidine group through a nucleophilic substitution reaction. This step can be carried out using methylpiperidine and a suitable leaving group, such as a halide, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyaniline and methylpiperidine substituents, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthraquinone derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and dyes for imaging applications.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular imaging due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyaniline hydrochloride: A simpler analog with similar methoxyaniline functionality.

    4-Methoxy-N-(5-(4-methoxyanilino)-2,4-pentadien-1-ylidene)aniline perchlorate: A structurally related compound with similar functional groups but different core structure.

Uniqueness

5-(4-Methoxyanilino)-3-(4-methylpiperidino)-6H-anthra[1,9-CD]isoxazol-6-one is unique due to its fused isoxazole-anthraquinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

10-(4-methoxyanilino)-12-(4-methylpiperidin-1-yl)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C27H25N3O3/c1-16-11-13-30(14-12-16)22-15-21(28-17-7-9-18(32-2)10-8-17)23-24-25(22)29-33-27(24)20-6-4-3-5-19(20)26(23)31/h3-10,15-16,28H,11-14H2,1-2H3

InChI Key

NIVWFTZLWDZXTL-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C3C4=C(C5=CC=CC=C5C3=O)ON=C24)NC6=CC=C(C=C6)OC

Origin of Product

United States

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